Europium(III) oxalate hydrate

Vue d'ensemble

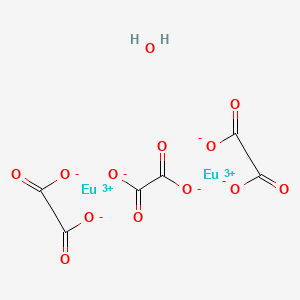

Description

Europium(III) oxalate hydrate is a chemical compound composed of europium, oxalic acid, and water molecules. The general formula for this compound is Eu₂(C₂O₄)₃·xH₂O, where x represents the number of water molecules. Europium is a rare earth element, and its compounds are known for their unique luminescent properties, making them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium(III) oxalate hydrate can be synthesized by adding an excess of oxalic acid to a hot solution containing europium(III) ions (Eu³⁺). The reaction results in the precipitation of this compound, which can be filtered and dried in a desiccator .

Industrial Production Methods: In industrial settings, a continuous morphology-controllable precipitation strategy is employed. This involves using a microchannel reactor where the flow ratio between raw materials, such as nitric acid and oxalic acid, is carefully controlled. This method allows for the production of europium oxalate hydrate microparticles with a consistent size distribution and morphology .

Types of Reactions:

Dehydration: this compound undergoes dehydration below 200°C, resulting in the formation of anhydrous europium(III) oxalate.

Thermal Decomposition: The compound decomposes in two stages, first at 350°C and then at about 620°C, ultimately forming europium(III) oxide (Eu₂O₃).

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound.

Nitric Acid: Utilized in industrial production methods to control the morphology of the precipitate.

Major Products Formed:

Europium(III) Oxide (Eu₂O₃): Formed through the thermal decomposition of this compound.

Applications De Recherche Scientifique

Luminescence Applications

Europium(III) oxalate hydrate is renowned for its intense red luminescence, which arises from electronic transitions within the europium ion. This property makes it particularly useful in several areas:

- Phosphors for Lighting and Displays : The compound is employed in phosphor materials for energy-efficient lighting solutions and display technologies. Its red emission is essential in creating full-color displays and enhancing the brightness of white light-emitting diodes (LEDs) .

- Biomedical Imaging : Researchers are investigating this compound for use in bioimaging applications. Its luminescent properties allow for targeted drug delivery systems where europium-based nanomaterials can be used as imaging agents to track biological processes .

- Upconversion Materials : The compound is also being explored for upconversion applications, where lower-energy photons are converted into higher-energy emissions. This has potential uses in solar energy harvesting and photodynamic therapy .

Catalytic Applications

This compound plays a role in catalysis due to the unique electronic properties of europium ions:

- Catalysts in Organic Reactions : The compound can serve as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize different oxidation states allows for versatile catalytic activity, particularly in reactions requiring rare earth metals .

- Environmental Applications : In environmental chemistry, europium compounds have been studied for their ability to catalyze degradation reactions of pollutants, thereby contributing to environmental remediation efforts .

Separation Techniques

The selective complexation behavior of this compound with certain lanthanide ions makes it a candidate for separation techniques:

- Separation of Rare Earth Elements : Due to its affinity for specific ions, this compound can be utilized in the separation and purification of rare earth elements from mixed sources. This is particularly relevant given the increasing demand for these materials in high-tech applications .

- Analytical Chemistry : The compound is also used in analytical techniques to detect and quantify europium ions through luminescence measurements, providing insights into the concentration of europium in various samples .

Case Study 1: Luminescent Properties

In a study published by Dutta et al., europium-doped calcium fluoride nanophosphors were synthesized using a simple wet chemical method. The researchers highlighted how the incorporation of europium ions significantly enhanced the luminescent efficiency, making it suitable for white light-emitting diodes .

Case Study 2: Photoluminescence Characterization

A detailed investigation into the photoluminescence characteristics of europium oxalate nanocrystals demonstrated that these materials exhibit quenching-free luminescence under certain conditions. This study utilized X-ray diffraction and transmission electron microscopy to analyze the crystal structure and morphology, revealing insights into optimizing luminescent properties for practical applications .

Mécanisme D'action

The luminescent properties of europium(III) oxalate hydrate are due to the electronic transitions within the europium ions. When excited by a light source, electrons in the europium ions are promoted to higher energy levels. As these electrons return to their ground state, they emit light at specific wavelengths, resulting in the characteristic luminescence .

Comparaison Avec Des Composés Similaires

Europium(II) Oxalate: Another compound of europium and oxalic acid, but with europium in the +2 oxidation state.

Europium(III) Nitrate: A compound where europium is bonded to nitrate ions.

Europium(III) Chloride: A compound where europium is bonded to chloride ions.

Uniqueness: Europium(III) oxalate hydrate is unique due to its specific luminescent properties and its ability to form stable hydrates with varying numbers of water molecules. This makes it particularly valuable in applications requiring precise control over luminescent characteristics .

Activité Biologique

Europium(III) oxalate hydrate, with the chemical formula , is a compound of europium and oxalic acid that exists in various hydrated forms, including the decahydrate and hexahydrate. This compound has garnered attention not only for its luminescent properties but also for its potential biological activities. This article discusses the biological activity of this compound, including its synthesis, structural characteristics, and effects on biological systems, supported by relevant research findings and case studies.

Synthesis

This compound can be synthesized through a precipitation method involving europium(III) ions and oxalic acid. The general procedure includes:

- Preparation of Solution : An aqueous solution of europium(III) nitrate is prepared.

- Addition of Oxalic Acid : Oxalic acid is added to the solution, leading to precipitation of europium oxalate.

- Filtration and Washing : The precipitate is filtered, washed with distilled water, and dried to obtain the desired hydrate form.

The compound can exist in different hydrated forms, with the most common being the decahydrate () .

Structural Properties

This compound crystallizes in a monoclinic structure, characterized by specific lattice parameters. The crystal structure influences its luminescent properties, which are significant for various applications in imaging and sensing technologies .

Luminescent Properties

One of the notable biological activities of this compound is its luminescence. When excited by UV light (approximately 393 nm), it exhibits characteristic emissions at 592 nm (orange) and 616 nm (red), making it suitable for applications in biolabeling and imaging .

Case Study: Luminescence in Biological Imaging

A study demonstrated that europium oxalate nanocrystals synthesized via microwave-assisted co-precipitation exhibited enhanced luminescence without quenching effects. These properties were evaluated using photoluminescence spectroscopy, confirming their potential as effective fluorescent probes for biological imaging .

Toxicity and Cellular Effects

Research indicates that this compound can exhibit varying effects on cellular systems depending on dosage:

- Low Doses : At low concentrations, it may enhance fluorescence in imaging applications without significant toxicity.

- High Doses : Conversely, at elevated concentrations, it may induce cytotoxic effects such as cell damage and apoptosis in certain cell lines .

Table 1: Dosage Effects of this compound

| Dosage Range (mg/kg) | Observed Effect | Reference |

|---|---|---|

| Low (1-10) | Enhanced fluorescence | |

| Moderate (10-50) | Minimal cytotoxicity | |

| High (>50) | Cell damage, apoptosis observed |

Metabolic Pathways

This compound interacts with various metabolic pathways within cells. Its interaction with enzymes and cofactors can influence metabolic fluxes and metabolite levels. For instance, it may form complexes with endogenous oxalic acid, affecting metabolic processes related to calcium metabolism .

Safety Profile

The safety profile of this compound indicates that while acute toxicity is low, prolonged exposure should be minimized as a precautionary measure. It has not been classified as a carcinogen or endocrine disruptor based on current literature .

Table 2: Safety Classification of this compound

Propriétés

IUPAC Name |

europium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUMNFRIKCFDGT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Eu2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952799 | |

| Record name | Europium(3+) ethanedioate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304675-55-6 | |

| Record name | Europium(3+) ethanedioate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.